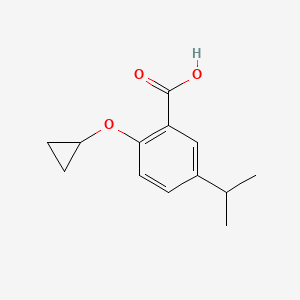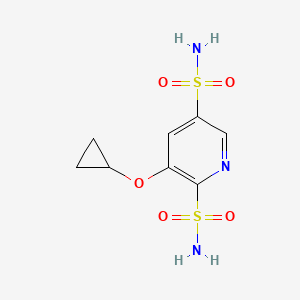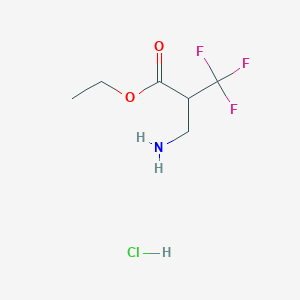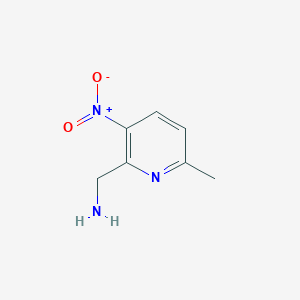
(6-Methyl-3-nitropyridin-2-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-METHYL-3-NITROPYRIDIN-2-YL)METHYLAMINE is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol . This compound is a derivative of pyridine, characterized by the presence of a methyl group at the 6th position and a nitro group at the 3rd position on the pyridine ring, along with a methylamine group at the 2nd position. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-METHYL-3-NITROPYRIDIN-2-YL)METHYLAMINE typically involves the nitration of 6-methylpyridine followed by the introduction of the methylamine group. One common method involves the reaction of 6-methylpyridine with nitric acid to form 6-methyl-3-nitropyridine. This intermediate is then reacted with formaldehyde and ammonium chloride to introduce the methylamine group .
Industrial Production Methods: Industrial production of (6-METHYL-3-NITROPYRIDIN-2-YL)METHYLAMINE often involves large-scale nitration and amination processes. The reaction conditions are optimized to achieve high yields and purity. The use of catalysts and controlled reaction environments ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: (6-METHYL-3-NITROPYRIDIN-2-YL)METHYLAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced to form 6-methyl-3-aminopyridine.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Reduction: 6-methyl-3-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
(6-METHYL-3-NITROPYRIDIN-2-YL)METHYLAMINE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of (6-METHYL-3-NITROPYRIDIN-2-YL)METHYLAMINE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also act as a ligand for certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
6-Methyl-3-nitropyridine: Similar structure but lacks the methylamine group.
2-Amino-6-methyl-3-nitropyridine: Similar structure with an amino group instead of a methylamine group.
Uniqueness: (6-METHYL-3-NITROPYRIDIN-2-YL)METHYLAMINE is unique due to the presence of both the nitro and methylamine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
(6-methyl-3-nitropyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9N3O2/c1-5-2-3-7(10(11)12)6(4-8)9-5/h2-3H,4,8H2,1H3 |
InChI Key |
OTBBRMKDBQKANP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)[N+](=O)[O-])CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


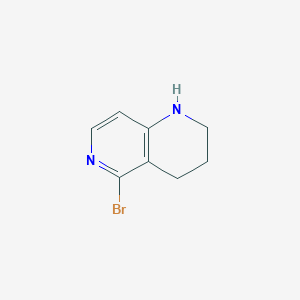

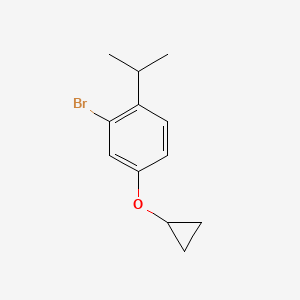
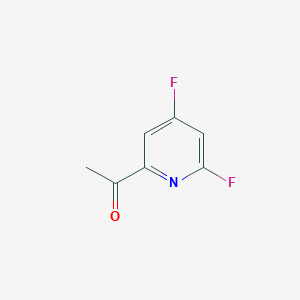
![[5-[(4R)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B14845911.png)
